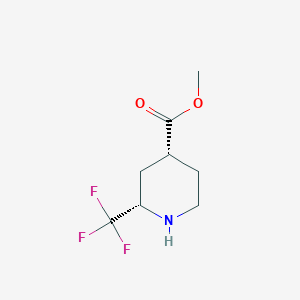

Methyl (2S,4R)-2-(trifluoromethyl)piperidine-4-carboxylate

Description

Methyl (2S,4R)-2-(trifluoromethyl)piperidine-4-carboxylate is a chiral piperidine derivative featuring a trifluoromethyl (CF₃) group at the 2-position and a methyl ester at the 4-position. Piperidine scaffolds are widely utilized in medicinal chemistry due to their conformational rigidity and ability to mimic bioactive peptide structures. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a valuable intermediate in drug discovery, particularly for central nervous system (CNS) targets or enzyme inhibitors .

Properties

IUPAC Name |

methyl (2S,4R)-2-(trifluoromethyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO2/c1-14-7(13)5-2-3-12-6(4-5)8(9,10)11/h5-6,12H,2-4H2,1H3/t5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANQCLPESNCXRF-RITPCOANSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNC(C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCN[C@@H](C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2249720-72-5 | |

| Record name | rac-methyl (2R,4S)-2-(trifluoromethyl)piperidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4R)-2-(trifluoromethyl)piperidine-4-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.

Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

Esterification: The carboxylate group is introduced through esterification reactions, often using methanol and a suitable catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4R)-2-(trifluoromethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl (2S,4R)-2-(trifluoromethyl)piperidine-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl (2S,4R)-2-(trifluoromethyl)piperidine-4-carboxylate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares Methyl (2S,4R)-2-(trifluoromethyl)piperidine-4-carboxylate with two analogs: a phenyl-substituted piperidine derivative and a pyrrolidine-based compound.

Key Observations :

- The pyrrolidine analog (5-membered ring) exhibits reduced steric bulk compared to piperidine derivatives, which may influence binding affinity in biological targets .

Target Compound :

Core Formation : Use of enantiopure piperidine precursors (e.g., (S)-piperidine-2-carboxylic acid methyl ester) .

CF₃ Introduction : Likely via nucleophilic trifluoromethylation or coupling with CF₃-containing building blocks .

Esterification : Standard methyl ester formation under acidic or basic conditions .

Phenyl Analog () :

- Synthesized from (S)-piperidine-2-carboxylic acid methyl ester hydrochloride and aryl aldehydes (e.g., benzaldehyde derivatives) via reductive amination or coupling .

Pyrrolidine Analog () :

Analytical Characterization

- Chiral Purity : Enantiomeric excess is critical for bioactivity; chiral HPLC or X-ray crystallography (using SHELX software, as in ) may be employed .

Biological Activity

Methyl (2S,4R)-2-(trifluoromethyl)piperidine-4-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and may influence its interactions with biological targets. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₁₂F₃NO₂

- Molecular Weight : 211.18 g/mol

- CAS Number : 2249720-72-5

The trifluoromethyl group in this compound is believed to enhance the compound's ability to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, potentially leading to various biological effects. The compound has been investigated for its role as a biochemical probe and its pharmacological properties, which may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : It might interact with receptors to alter signaling pathways.

Pharmacological Investigations

Research has shown that this compound has potential applications in medicinal chemistry. It has been explored for its:

- Antiviral Properties : Investigated as a potential inhibitor of viral proteases, particularly in the context of SARS-CoV-2 .

- Anticancer Activity : Some studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines .

Case Studies

- Antiviral Activity :

- Cytotoxicity in Cancer Models :

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing Methyl (2S,4R)-2-(trifluoromethyl)piperidine-4-carboxylate, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with piperidine precursors. For example, (2S,4R)-configured intermediates can be generated via stereoselective cyclization or chiral resolution. A critical step is introducing the trifluoromethyl group, often achieved using trifluoromethylation reagents like TMSCF₃ or Ruppert-Prakash reagents under catalytic conditions (e.g., CuI or Pd catalysis). Esterification of the carboxylate moiety with methanol in the presence of acid catalysts (e.g., H₂SO₄) finalizes the structure. Key intermediates include Boc-protected piperidine derivatives and fluorinated building blocks .

Q. Which analytical techniques are essential for characterizing this compound’s purity and stereochemistry?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR confirms regiochemistry and detects impurities.

- Chiral HPLC or SFC : Validates enantiomeric purity using chiral stationary phases (e.g., amylose or cellulose derivatives).

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.

- Polarimetry or X-ray Crystallography : Resolves absolute stereochemistry. For crystallography, programs like SHELXL (via SHELX suite) refine crystal structures using diffraction data .

Q. How does the trifluoromethyl group influence the compound’s physicochemical and pharmacokinetic properties?

- Methodological Answer : The CF₃ group enhances metabolic stability by resisting oxidative degradation and increases lipophilicity (logP), improving membrane permeability. Its electron-withdrawing nature modulates pKa of adjacent functional groups, affecting solubility and binding affinity. Computational tools (e.g., DFT calculations) predict these effects by analyzing charge distribution and steric maps .

Q. What preliminary assays are recommended to assess this compound’s biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorogenic substrates or radiolabeled ligands to measure IC₅₀ values against target enzymes (e.g., proteases or kinases).

- Cellular Viability Assays : Test cytotoxicity in relevant cell lines (e.g., MTT or ATP-based assays).

- Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify interactions with receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity in the synthesis of this compound?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.

- Catalyst Selection : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysts (e.g., Jacobsen’s Mn-salen) improve enantiomeric excess.

- Temperature Control : Low temperatures (−78°C) reduce side reactions during trifluoromethylation.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR vs. ITC for binding).

- Purity Reassessment : Quantify impurities via LC-MS and test their individual bioactivity.

- Structural Confirmation : Re-analyze stereochemistry via X-ray crystallography to rule out enantiomer interference .

Q. How can computational modeling elucidate the mechanistic role of the trifluoromethyl group in target binding?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate ligand-receptor interactions, focusing on fluorine’s hydrophobic and electrostatic contributions.

- MD Simulations : Analyze stability of binding poses over time (e.g., GROMACS).

- Free Energy Perturbation (FEP) : Quantify binding energy differences between CF₃ and non-fluorinated analogs .

Q. What structural analogs of this compound have been studied, and how do their activities compare?

- Methodological Answer : Analog studies focus on modifying the piperidine ring, ester group, or CF₃ substituent. Examples include:

| Compound Name | Structural Variation | Activity Trend |

|---|---|---|

| Methyl (2S,4S)-4-Cl-piperidine analog | Chlorine substitution at C4 | Reduced enzyme inhibition |

| Ethyl ester variant | Ethyl instead of methyl ester | Improved metabolic stability |

| CF₃→CHF₂ derivative | Difluoromethyl substitution | Lower logP, altered binding |

SAR analysis reveals that the CF₃ group and (2S,4R) configuration are critical for potency .

Q. How can kinetic studies using this compound inform its mechanism of action in enzyme inhibition?

- Methodological Answer :

- Steady-State Kinetics : Measure and with/without inhibitor to determine inhibition type (competitive, non-competitive).

- Pre-steady-State Analysis : Stopped-flow spectroscopy captures transient binding events.

- Isotope Effects : Use deuterated substrates to probe rate-limiting steps affected by the inhibitor .

Q. What crystallographic techniques validate the compound’s binding mode in enzyme complexes?

- Methodological Answer :

Co-crystallize the compound with the target enzyme and collect high-resolution X-ray data (≤1.8 Å). Use SHELXL for structure refinement, focusing on electron density maps to confirm ligand placement. Anomalous scattering (e.g., sulfur/SAD) can resolve ambiguous positions. Validate hydrogen bonds and hydrophobic interactions between CF₃ and active-site residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.